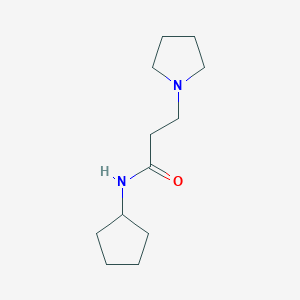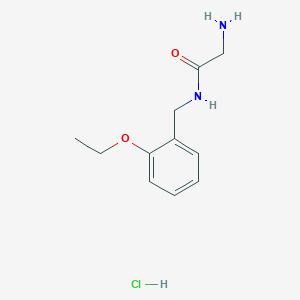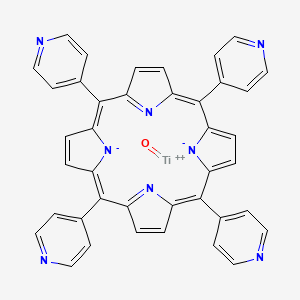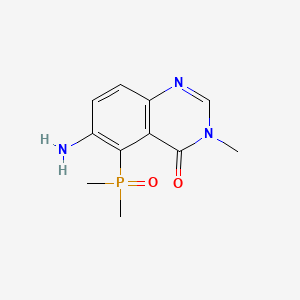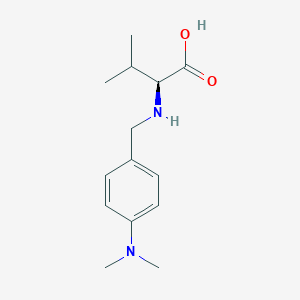
(4-(Dimethylamino)benzyl)-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)benzyl)-L-valine is an organic compound that combines the structural features of both a dimethylamino group and an L-valine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)benzyl)-L-valine typically involves the reaction of 4-(dimethylamino)benzyl chloride with L-valine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance .
化学反応の分析
Types of Reactions
(4-(Dimethylamino)benzyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(4-(Dimethylamino)benzyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (4-(Dimethylamino)benzyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the L-valine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzylamine
- 4-(Dimethylamino)benzoic acid
- N,N-Dimethyl-p-phenylenediamine
Uniqueness
(4-(Dimethylamino)benzyl)-L-valine is unique due to its combination of a dimethylamino group and an L-valine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
(2S)-2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18)/t13-/m0/s1 |
InChIキー |
VBDCDGBSYXBTGY-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)N(C)C |
正規SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


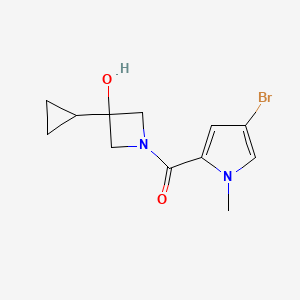
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
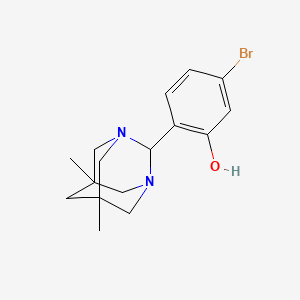
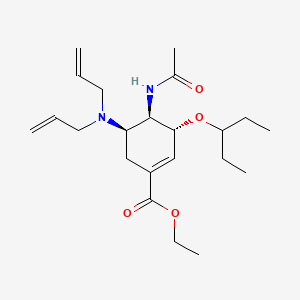
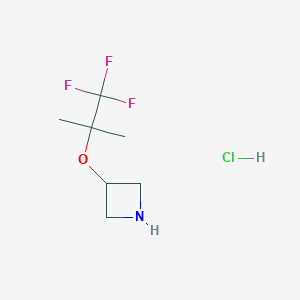
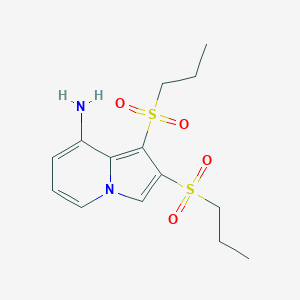
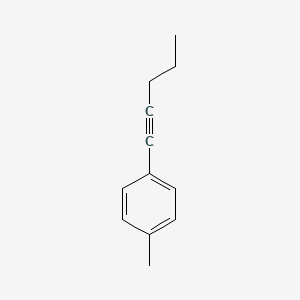
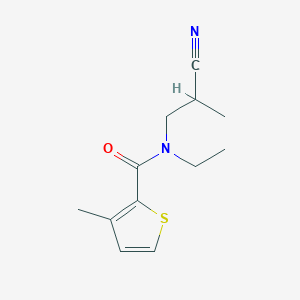
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
